![molecular formula C18H15BrN2OS2 B10910001 (5E)-5-(3-bromobenzylidene)-3-{[(2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10910001.png)
(5E)-5-(3-bromobenzylidene)-3-{[(2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions
Formation of Thiazolone Core: The initial step involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolone ring.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with an appropriate aldehyde, typically under acidic or basic conditions to form the (E)-methylidene linkage.
Attachment of Toluidinomethyl Group: The final step involves the nucleophilic substitution of the thiazolone core with a toluidinomethyl halide, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the (E)-methylidene linkage, converting it to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE has shown potential as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, it may inhibit enzymes involved in DNA replication or repair, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE
- 5-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE
- 5-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-THIOXO-3-(2-TOLUIDINOMETHYL)-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, enhances its reactivity and potential for further functionalization, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C18H15BrN2OS2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-[(2-methylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2OS2/c1-12-5-2-3-8-15(12)20-11-21-17(22)16(24-18(21)23)10-13-6-4-7-14(19)9-13/h2-10,20H,11H2,1H3/b16-10+ |
InChI Key |
JGOOOJIWSKQWMA-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


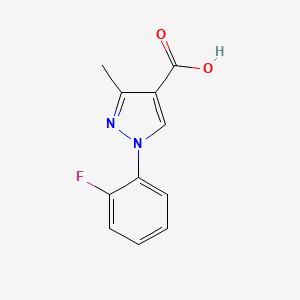
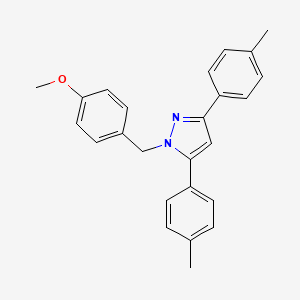
![4-(4-fluorophenyl)-6-(trifluoromethyl)-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,12,14,16,18-octaene-11,20-dione](/img/structure/B10909936.png)
![N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B10909939.png)
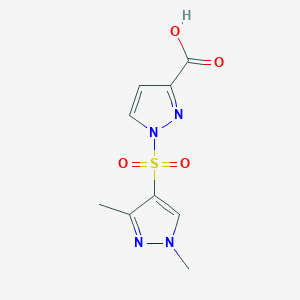
![ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909942.png)

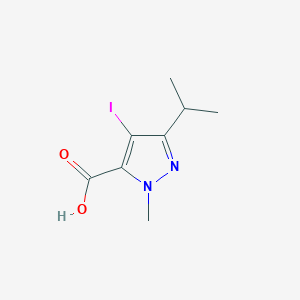
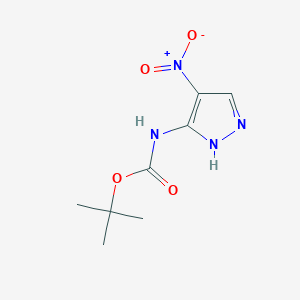
![5-chloro-2-methoxy-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10909984.png)
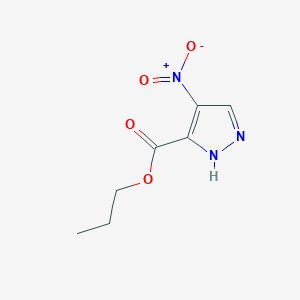
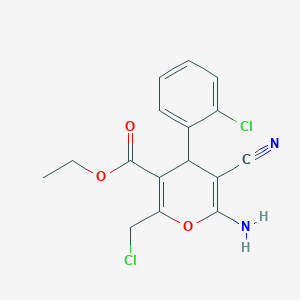
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B10909997.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10910005.png)
